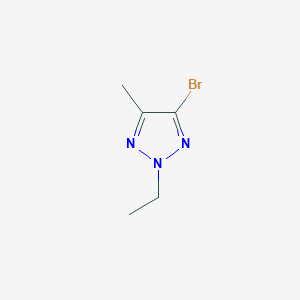

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C3H4BrN3. It has a molecular weight of 161.99 . This compound is a type of triazole, a nitrogenous heterocyclic moiety . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

Triazole compounds, including 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds are known to be highly unstable and prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 . This reaction enables a highly efficient synthesis of various 4-azidotriazoles .Scientific Research Applications

Antimicrobial Activity

Triazoles are an important class of compounds with biomedical applications4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole derivatives have demonstrated antimicrobial potential . Researchers have synthesized and evaluated these compounds for their antibacterial and antifungal effects. Their activity against pathogenic microorganisms makes them promising candidates for drug development.

Anticancer Properties

Triazoles, including 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole , have been investigated for their anticancer effects. These compounds exhibit antioxidant activity and may play a role in cancer prevention or treatment . Further studies are needed to explore their mechanisms of action and potential clinical applications.

Hyperproliferative Diseases

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole: can be used in the preparation of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives. These compounds have demonstrated efficacy in treating hyperproliferative diseases, particularly cancer . Their impact on cell growth and proliferation warrants further investigation.

Synthetic Routes and Methodology

Researchers have developed various synthetic routes for triazoles, including 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole . One effective method involves aryl diazonium salts and isocyanide [3+2] cycloaddition . Understanding these synthetic pathways is crucial for efficient production and drug development.

Drug Development

Imidazole-containing compounds, such as triazoles, serve as essential synthons in drug discovery. Their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects, make them valuable building blocks for novel drugs . Researchers continue to explore their potential therapeutic applications.

Mechanism of Action

, which 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a part of, are a class of five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety information available indicates that 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Future Directions

The future directions for research on 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, the development of new synthesis methods and the study of their antimicrobial, antioxidant, and antiviral potential could also be areas of interest .

properties

IUPAC Name |

4-bromo-2-ethyl-5-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJDHQCFYTBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)